molecular formula C10H16O3 B1267902 Methyl 2-oxocyclooctane-1-carboxylate CAS No. 5452-73-3

Methyl 2-oxocyclooctane-1-carboxylate

Cat. No. B1267902
Key on ui cas rn: 5452-73-3
M. Wt: 184.23 g/mol
InChI Key: FAADEEISKNEKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328111B2

Procedure details

To a solution of dimethyl carbonate (30 mL, 0.36 mol) in dry THF (600 mL) was added sodium hydride (15 g, 0.36 mol) by portion at 5-10° C. The resulting mixture was stirred at this temperature for 30 min and then was added a solution of cyclooctanone (15.0 g, 0.12 mol) in THF (100 mL) dropwise over 30 min. The resultant mixture was stirred at refluxed for 4 h before cooling to room temperature. The reaction mixture was poured into saturated NaHCO3 solution (100 mL) and ice (500 g), and then the mixture was extracted with PE/EA (4:1, 400 mL×2). The organic layer was washed with brine (400 mL), dried over Na2SO4 and concentrated to give crude product. Then the target product (19.3 g, 88%) was purified by distilling at 60° C. in vacuum.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[H-].[Na+].[C:9]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C([O-])(O)=O.[Na+]>C1COCC1>[O:17]=[C:9]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[C:1]([O:4][CH3:5])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxed for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with PE/EA (4:1, 400 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Then the target product (19.3 g, 88%) was purified
DISTILLATION
Type
DISTILLATION
Details
by distilling at 60° C. in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O=C1C(CCCCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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